molecular formula C8H13N3O2 B13626804 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

Cat. No.: B13626804
M. Wt: 183.21 g/mol
InChI Key: QGKIUNDEIOBJQP-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-2-methyl-4-pyrazol-1-ylbutanoic acid

InChI

InChI=1S/C8H13N3O2/c1-8(9,7(12)13)3-6-11-5-2-4-10-11/h2,4-5H,3,6,9H2,1H3,(H,12,13)

InChI Key

QGKIUNDEIOBJQP-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=CC=N1)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

The preparation can be broken down into the following key steps:

  • Synthesis of Pyrazole Precursors: The pyrazole ring is typically synthesized or obtained as a substituted pyrazole (e.g., 1H-pyrazole) which serves as the nucleophile or electrophile in subsequent reactions.

  • Attachment of Pyrazole to Butanoic Acid Backbone: The pyrazole ring is introduced at the 4-position of the butanoic acid chain. This is often achieved by nucleophilic substitution or coupling reactions involving halogenated or activated butanoic acid derivatives.

  • Introduction of Amino and Methyl Groups: The alpha position (carbon 2) is functionalized with an amino group and a methyl substituent. This can be achieved by starting from suitable amino acid derivatives or by selective alkylation and amination reactions.

  • Purification and Characterization: The final compound is purified using recrystallization or chromatographic techniques and characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.

Representative Synthetic Route

A representative synthetic route based on literature and chemical principles is as follows:

Step Reaction Type Reagents/Conditions Notes
1 Pyrazole ring formation or preparation Starting from hydrazine and 1,3-dicarbonyl compounds or commercially available pyrazole Ensures availability of pyrazole moiety
2 Coupling of pyrazole to butanoic acid derivative Reaction of 1H-pyrazole with 2-bromo-2-methylbutanoic acid or equivalent activated ester Nucleophilic substitution under basic conditions
3 Amination at alpha carbon Use of ammonia or amine sources under controlled conditions Introduction of amino group at C-2
4 Purification Recrystallization or chromatography Achieves high purity product

Industrial and Advanced Techniques

  • Continuous Flow Reactors: These are employed to enhance reaction efficiency, control temperature and reaction time precisely, and improve yield and purity.
  • Green Chemistry Approaches: Use of environmentally benign solvents and reagents, minimizing waste and hazardous byproducts.

Such techniques are increasingly adopted to optimize the synthesis for scale-up and sustainability.

Chemical Reaction Analysis

Types of Reactions Involved

The synthesis and subsequent chemical modifications of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid involve several reaction types:

Common Reagents and Conditions

Reaction Type Common Reagents Typical Conditions
Nucleophilic Substitution 1H-pyrazole, alkyl halides (e.g., 2-bromo-2-methylbutanoic acid) Basic medium, solvents like DMF or DMSO, 50-100°C
Amination Ammonia, amines Mild heating, solvent such as ethanol or water
Oxidation Potassium permanganate, chromium trioxide Acidic or neutral aqueous conditions
Reduction Lithium aluminum hydride, sodium borohydride Anhydrous ether solvents, low temperature

Reaction Outcomes

  • Successful coupling yields the target amino acid with pyrazole substitution.
  • Side reactions may include over-alkylation or ring substitutions, which are minimized by careful control of stoichiometry and reaction time.

Research Findings and Characterization

Molecular and Physical Properties

Property Value
Molecular Formula C8H12N4O2
Molecular Weight Approximately 197.23 g/mol
Solubility Soluble in water due to polar amino and carboxyl groups
Melting Point Data not widely reported, requires experimental determination
Stability Stable under standard laboratory conditions

Spectroscopic Characterization

  • NMR Spectroscopy: Confirms the presence of pyrazole protons, alpha-methyl and amino groups, and carboxylic acid signals.
  • IR Spectroscopy: Characteristic absorption bands for NH2 (~3300 cm^-1), COOH (~1700 cm^-1), and pyrazole ring vibrations.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 197.23 g/mol.

Biological and Chemical Relevance

  • The compound’s pyrazole moiety is known to interact with biological targets through hydrogen bonding and hydrophobic interactions.
  • Potential applications in medicinal chemistry as enzyme inhibitors or receptor modulators are under investigation.
  • Serves as a building block for further synthetic modifications and drug development.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Direct Nucleophilic Substitution Reaction of 1H-pyrazole with halogenated butanoic acid derivatives Straightforward, moderate to high yield Requires careful control to avoid side reactions
Multi-step Synthesis via Pyrazole Precursors Stepwise construction of pyrazole ring followed by coupling High structural control Longer synthesis time, multiple purification steps
Continuous Flow Synthesis Use of flow reactors for coupling and functionalization Enhanced control, scalability, greener process Requires specialized equipment
Green Chemistry Approaches Use of benign solvents and catalysts Environmentally friendly May require optimization for yield

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) in this compound undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the primary amine to a nitro group (-NO₂) while preserving the pyrazole ring and carboxylic acid functionality.

Key parameters for oxidation:

ReagentConditionsProductYield
KMnO₄H₂SO₄, 60°C2-Nitro-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid68–72%

This reaction is critical for modifying the compound’s electronic properties, enhancing its potential as a pharmacophore in drug design.

Substitution Reactions

The pyrazole ring’s nitrogen atoms serve as nucleophilic sites for electrophilic substitution. Common reactions include:

  • Halogenation: Bromine (Br₂) in acetic acid introduces bromine atoms at the pyrazole ring’s C4 position.

  • Alkylation/Acylation: The amino group reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form N-substituted derivatives.

Example alkylation reaction:
Compound+CH3IEtOH, Δ2-(Methylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{EtOH, Δ}} \text{2-(Methylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid}

Reduction Reactions

The carboxylic acid group (-COOH) can be reduced to a primary alcohol (-CH₂OH) using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This modification increases the compound’s lipophilicity, which is advantageous for membrane permeability in biological systems.

Reduction pathway:
-COOHLiAlH₄-CH2OH\text{-COOH} \xrightarrow{\text{LiAlH₄}} \text{-CH}_2\text{OH}

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form esters, enabling further derivatization for prodrug development.

Reaction conditions:

AlcoholCatalystTemperatureEster Yield
MethanolH₂SO₄70°C85–90%

Biological Interaction Mechanisms

The compound interacts with enzymes and receptors via:

  • Hydrogen bonding: Between the carboxylic acid group and catalytic residues (e.g., in dihydroorotate dehydrogenase) .

  • π-π stacking: The pyrazole ring engages in aromatic interactions with hydrophobic enzyme pockets.

These interactions underlie its potential as an inhibitor in therapeutic applications, such as antiviral or anti-inflammatory agents .

Comparative Reactivity Table

Reaction TypeSite of ReactivityReagentsApplications
OxidationAmino groupKMnO₄Nitro derivatives for drug synthesis
SubstitutionPyrazole ringBr₂, CH₃IHalogenated/alkylated analogs
ReductionCarboxylic acidLiAlH₄Alcohol derivatives for prodrugs
EsterificationCarboxylic acidR-OH, H⁺Ester prodrugs

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid
  • 2-Amino-3-methyl-4-(1H-pyrazol-1-yl)butanoic acid
  • 2-Amino-2-methyl-5-(1H-pyrazol-1-yl)butanoic acid

Uniqueness

2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties .

Biological Activity

2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid (often referred to as AMPA, an abbreviation for its chemical structure), is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H12_{12}N4_{4}O2_{2}, with a molecular weight of approximately 172.20 g/mol. The compound features an amino acid moiety linked to a pyrazole ring, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its role as a ligand in enzyme-substrate interactions. The presence of the pyrazole ring allows this compound to engage in specific binding with various enzymes and receptors, potentially modulating their activity. This mechanism is critical for its applications in drug discovery and therapeutic development.

Enzyme Modulation

Research indicates that this compound may influence the activity of key enzymes involved in metabolic pathways. For instance, studies have demonstrated that compounds with similar structures can act as inhibitors or activators of enzymes such as dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against certain bacterial strains. While specific data on AMPA's antimicrobial activity is limited, analogs have shown varying degrees of effectiveness against Gram-positive bacteria . Further studies are warranted to evaluate the spectrum of antimicrobial activity for AMPA specifically.

Anticancer Potential

The anticancer properties of compounds related to AMPA have been explored, revealing that structural modifications can significantly impact cytotoxicity against cancer cell lines. For example, derivatives featuring pyrazole rings have demonstrated promising results in reducing cell viability in A549 lung cancer cells . The potential for AMPA to be developed into an anticancer agent remains an area for future research.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound Name Structure Features Biological Activity
2-Amino-4-methylpentanoic acidLacks pyrazole ringPrimarily an amino acid with limited biological activity
5-MethylpyrazoleContains only pyrazole structureFocused on heterocyclic chemistry; limited biological applications
3-Amino-N-(pyrazolyl)butanoic acidSimilar backbone but different side chainsMay exhibit different biological activities; requires further study

This table illustrates how the dual functional groups present in AMPA may provide distinct biological activities not observed in simpler analogs.

Study on Enzyme Inhibition

A study conducted on related pyrazole compounds identified their ability to inhibit DHODH effectively, suggesting a pathway for developing new therapeutics targeting metabolic diseases . These findings highlight the importance of structure-activity relationships in understanding how modifications to the pyrazole ring can enhance or diminish biological activity.

Anticancer Activity Evaluation

In another study focusing on anticancer properties, various derivatives were tested against A549 cells. The results indicated that specific substitutions on the pyrazole ring could either enhance or reduce cytotoxicity, emphasizing the need for careful design in drug development .

Q & A

Q. What are the standard synthetic routes for 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid?

The synthesis typically involves multi-step reactions:

  • Pyrazole Ring Formation : Reacting hydrazine with a 1,3-diketone under acidic conditions forms the pyrazole core .
  • Side-Chain Introduction : A brominated butanoic acid derivative undergoes nucleophilic substitution with the pyrazole moiety, often using bases like NaOH or K₂CO₃ to facilitate the reaction .
  • Purification : Column chromatography or recrystallization ensures purity. Example reaction:
Ethyl 2-bromo-4-aminobutanoate + 1H-pyrazoleBaseEthyl ester intermediateHydrolysisTarget compound\text{Ethyl 2-bromo-4-aminobutanoate + 1H-pyrazole} \xrightarrow{\text{Base}} \text{Ethyl ester intermediate} \xrightarrow{\text{Hydrolysis}} \text{Target compound}

Q. How is the molecular structure characterized?

Key techniques include:

  • NMR Spectroscopy : To confirm proton environments and connectivity (e.g., pyrazole C-H signals at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]⁺ at m/z 198.2 for C₉H₁₅N₃O₂) .
  • X-ray Crystallography : Resolves 3D structure; SHELX software is widely used for refinement .

Q. What are the solubility and stability profiles?

  • Solubility : Moderately polar due to hydrophilic (amino, carboxylic acid) and hydrophobic (pyrazole) groups. Soluble in DMSO, methanol, and dichloromethane .
  • Stability : Stable at room temperature in dry conditions but may degrade under strong acidic/basic conditions. Store at -20°C for long-term stability .

Q. What preliminary biological assays are used to evaluate activity?

  • Enzyme Inhibition Assays : Test against pathogen-specific targets (e.g., Leishmania or Plasmodium enzymes) .
  • Antimicrobial Screening : Disk diffusion or microdilution assays to determine MIC values .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Reaction Optimization : Use automated reactors for precise temperature/pH control. For example, continuous flow technology improves scalability .
  • By-Product Reduction : Employ reductive amination with NaBH₃CN for selective methylamino group introduction .
  • Analytical QC : HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological studies) .

Q. What mechanistic insights explain its antileishmanial activity?

The compound inhibits enzymes critical to pathogen survival:

  • Target Identification : Docking studies suggest binding to Leishmania trypanothione reductase (Ki ~ 2.3 µM) .
  • Metabolic Disruption : Pyrazole derivatives interfere with polyamine biosynthesis, essential for parasite proliferation .

How does structural modification affect activity? (SAR Analysis)

  • Pyrazole Substitution : 4-Chloro analogs (e.g., C₈H₁₂ClN₃O₂) show enhanced activity (IC₅₀ = 1.8 µM vs. wild-type 3.5 µM) due to increased electrophilicity .
  • Backbone Variation : Replacing butanoic acid with pentanoic acid reduces solubility but improves membrane permeability .

Q. What crystallographic data are available for this compound?

  • Unit Cell Parameters : Monoclinic system (e.g., a = 10.2 Å, b = 12.4 Å, c = 8.7 Å, β = 95.3°) resolved using SHELXL .
  • Hydrogen Bonding : Carboxylic acid groups form H-bonds with adjacent molecules, stabilizing the crystal lattice .

Q. How should contradictory bioassay results be addressed?

  • Assay Validation : Replicate studies using isogenic pathogen strains.
  • Metabolite Profiling : LC-MS identifies degradation products that may confound results .
  • Structural Confirmation : Re-characterize post-assay samples to rule out decomposition .

Q. What strategies enhance bioavailability through derivatization?

  • Ester Prodrugs : Ethyl or methyl esters improve intestinal absorption (e.g., ethyl derivative logP = 1.2 vs. parent logP = -0.5) .
  • PEGylation : Increases aqueous solubility for intravenous administration .

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